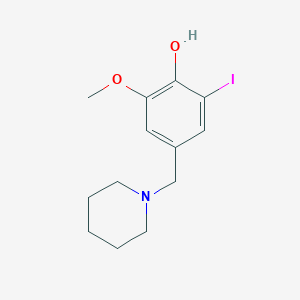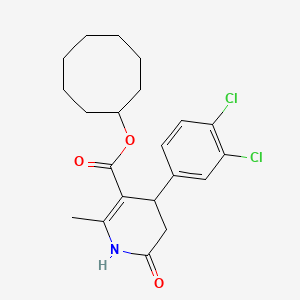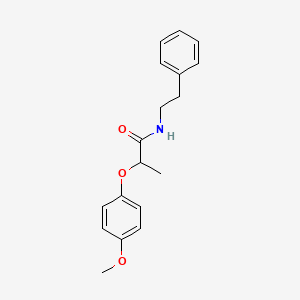
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential use in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and glucose metabolism, which may have beneficial effects on metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include increased fatty acid oxidation, improved glucose metabolism, decreased inflammation, and improved cardiovascular function. These effects may have therapeutic implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide for lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation in a controlled manner. However, one of the limitations of this compound is its potential for off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is its potential use in the treatment of cancer, as PPARδ has been shown to play a role in cancer cell proliferation and survival. Another area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders and cardiovascular diseases. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide involves several chemical reactions, including the condensation of 4-methoxyphenol and 2-bromoethylamine, followed by the reaction with 2-(4-methoxyphenoxy)acetic acid. The final step involves the amidation of the resulting product with 2-phenylethylamine. The synthesis of this compound is a complex process that requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to increase fatty acid oxidation and improve glucose metabolism in animal models, which may have therapeutic implications for these diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14(22-17-10-8-16(21-2)9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWVBUATMVAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
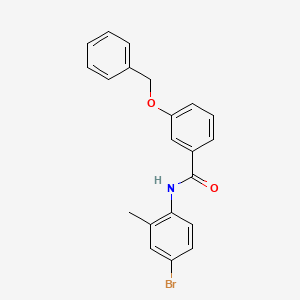
![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)

![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)
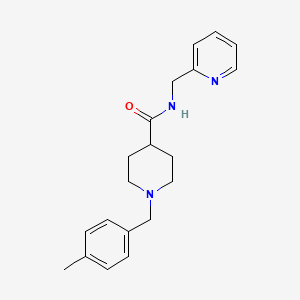

![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
